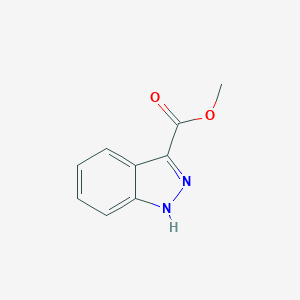

methyl 1H-indazole-3-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTCVAHCQGKXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349685 | |

| Record name | methyl 1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43120-28-1 | |

| Record name | methyl 1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Methyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-indazole-3-carboxylate is a pivotal heterocyclic compound, recognized for its versatile applications as a building block in medicinal chemistry and materials science.[1][2] Its indazole core is a key pharmacophore in numerous biologically active molecules, contributing to its significance in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[4] It is stable under standard conditions and should be stored in a dry, well-ventilated place, away from light and heat.[1][5] The compound is soluble in organic solvents such as chloroform, methanol (B129727), acetonitrile, dichloromethane, and ethanol, but it is insoluble in water.[4][5][6]

Summary of Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [7][8] |

| Molecular Weight | 176.17 g/mol | [6][7][8] |

| Melting Point | 162-163 °C | [5][6][9] |

| Boiling Point | 345.2 ± 15.0 °C (Predicted) | [5][6][10] |

| Density | 1.324 g/cm³ | [5][6][9] |

| pKa | 11.93 ± 0.40 (Predicted) | [5] |

| Flash Point | 162.6 °C | [5][6] |

| Refractive Index | 1.648 | [5][6] |

| Appearance | White to off-white solid | [4] |

Spectroscopic Profile

The structural integrity of this compound is typically confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[11]

¹H NMR Spectral Data

The proton NMR spectrum provides characteristic signals for the aromatic protons of the indazole ring, the methyl ester protons, and the N-H proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 13.91 | s | 1H | NH | [10][12][13] |

| 8.06 | d, J = 8.2 Hz | 1H | Ar-H | [10][12][13] |

| 7.65 | d, J = 8.4 Hz | 1H | Ar-H | [10][12][13] |

| 7.44 | ddd, J = 8.3, 6.9, 1.1 Hz | 1H | Ar-H | [10][12][13] |

| 7.30 | dd, J = 7.9, 6.9, 0.9 Hz | 1H | Ar-H | [10][12][13] |

| 3.92 | s | 3H | -OCH₃ | [10][12][13] |

Spectrum recorded in d6-DMSO at 300 MHz.

Synthesis and Reactivity

This compound is primarily synthesized through the esterification of 1H-indazole-3-carboxylic acid.[4] The indazole ring system itself is stable, but the functional groups offer sites for further chemical modifications.[14]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Esterification of 1H-Indazole-3-carboxylic Acid

This protocol is based on a common laboratory-scale synthesis.[12][13]

-

Reaction Setup: Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in methanol at 0 °C.

-

Reagent Addition: Slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 1.5 to 16 hours.[12][13] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Neutralization and Extraction: Neutralize the crude product with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (B1210297) (3x).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to yield the final product.

-

Purification: The resulting solid can be further purified by recrystallization if necessary.

Analytical Workflow

A standard workflow for the characterization and quality control of this compound involves a combination of chromatographic and spectroscopic methods.

Caption: Standard analytical workflow for compound characterization.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer, anti-inflammatory, and antidepressant drugs.[6] It is a key building block for more complex molecules due to the reactivity of the indazole N-H and the ester group.[15]

Notably, this compound and its derivatives have been investigated for their interaction with cannabinoid receptors.[4][8] It is described as a synthetic cannabinoid that can act as a potent activator of the CB2 receptor and also binds to CB1 receptors.[4][8][16] This activity has led to research into its potential therapeutic applications, such as in pain management and as an anti-cancer agent due to its ability to induce apoptosis.[4][8][16]

Simplified Signaling Pathway Interaction

Caption: Interaction of this compound with cannabinoid receptors.

Safety and Handling

This compound is classified as harmful if swallowed.[7][9] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 43120-28-1 [smolecule.com]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 43120-28-1 | FM131984 [biosynth.com]

- 9. echemi.com [echemi.com]

- 10. 1H-indazole-3-carboxylic acid methyl ester CAS#: 43120-28-1 [m.chemicalbook.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. 1H-indazole-3-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 13. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 14. bloomtechz.com [bloomtechz.com]

- 15. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Methyl 1H-indazole-3-carboxylate (CAS: 43120-28-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-indazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic indazole core serves as a privileged scaffold for the development of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical and spectral properties, and its applications as a key intermediate in the development of therapeutics, particularly in oncology and for the modulation of cannabinoid receptors. Detailed experimental protocols for its synthesis and the synthesis of its derivatives are provided, along with visualizations of relevant synthetic workflows and biological signaling pathways.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] It exhibits slight solubility in organic solvents such as chloroform (B151607) and methanol (B129727).[2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 43120-28-1 | [3] |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Melting Point | 162-163 °C | [2] |

| Boiling Point | 345.2 ± 15.0 °C (Predicted) | [2] |

| Density | 1.324 g/cm³ | [2] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

Spectroscopic Data

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of this compound in DMSO-d₆ shows the following key signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 13.91 | s | 1H | N-H (indazole) | [4] |

| 8.06 | d (J = 8.2 Hz) | 1H | Ar-H | [4] |

| 7.65 | d (J = 8.4 Hz) | 1H | Ar-H | [4] |

| 7.44 | ddd (J = 8.3, 6.9, 1.1 Hz) | 1H | Ar-H | [4] |

| 7.30 | dd (J = 7.9, 6.9, 0.9 Hz) | 1H | Ar-H | [4] |

| 3.92 | s | 3H | -OCH₃ | [4] |

¹³C NMR Spectroscopy

Predicted ¹³C NMR chemical shifts for this compound are listed below. Experimental data for closely related indazole derivatives suggest these are reasonable approximations.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~163 | C=O (ester) |

| ~141 | C7a |

| ~135 | C3 |

| ~127 | C5 |

| ~123 | C6 |

| ~122 | C3a |

| ~121 | C4 |

| ~111 | C7 |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1620 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 176. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z = 145, followed by the loss of carbon monoxide (-CO) to yield a fragment at m/z = 117.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the esterification of indazole-3-carboxylic acid. Two detailed protocols are provided below.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Protocol 1: Esterification using Thionyl Chloride

This protocol offers a high yield and relatively short reaction time.

Materials:

-

Indazole-3-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[4]

-

Slowly add thionyl chloride (15 mL) dropwise to the stirred solution.[4]

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 1.5 hours.[4]

-

Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product.[4]

-

Neutralize the crude product by adding saturated sodium bicarbonate solution (50 mL).[4]

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[4]

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to afford this compound as a white solid.[4]

Yield: 94%[4]

Protocol 2: Esterification using Sulfuric Acid

This method uses a less harsh acid catalyst.

Materials:

-

Indazole-3-carboxylic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a solution of indazole-3-carboxylic acid (5.00 g, 30.8 mmol) and concentrated sulfuric acid (0.16 mL, 3.08 mmol) in methanol (100 mL).[4]

-

Heat the solution to reflux for 16 hours.[4]

-

Concentrate the reaction mixture in vacuo.[4]

-

Partition the residue between ethyl acetate and water.[4]

-

Wash the organic layer with saturated sodium bicarbonate solution.[4]

-

Extract the aqueous phase with ethyl acetate.[4]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[4]

-

Concentrate the solution to yield the final product.[4]

Yield: 93%[4]

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules.

PAK1 Inhibitors for Oncology

Derivatives of the 1H-indazole-3-carboxamide scaffold have been identified as potent inhibitors of p21-activated kinase 1 (PAK1).[5] Aberrant PAK1 signaling is implicated in cancer progression, making it a promising therapeutic target.[5]

Mechanism of Action: 1H-indazole-3-carboxamide derivatives act as ATP-competitive inhibitors of PAK1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates. This inhibition can lead to the suppression of cancer cell migration and invasion.[5]

Caption: Simplified PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamide derivatives.

A representative potent PAK1 inhibitor derived from the indazole-3-carboxamide scaffold, compound 30l , has an IC₅₀ of 9.8 nM.[6]

Experimental Protocol: Synthesis of 1H-indazole-3-carboxamide Derivatives

The synthesis of 1H-indazole-3-carboxamide derivatives from this compound typically involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by amide coupling.

Step 1: Hydrolysis of this compound

-

Dissolve this compound in a mixture of THF, methanol, and water.

-

Add lithium hydroxide (B78521) (LiOH) and heat the mixture.

-

Monitor the reaction by TLC until completion.

-

Acidify the reaction mixture to precipitate the indazole-3-carboxylic acid.

-

Filter, wash, and dry the solid.

Step 2: Amide Coupling

-

Dissolve the indazole-3-carboxylic acid in DMF.

-

Add a coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA or TEA).

-

Stir the mixture to activate the carboxylic acid.

-

Add the desired primary or secondary amine.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous work-up and purify the product by column chromatography or recrystallization.[2]

Synthetic Cannabinoids

This compound is a key precursor in the synthesis of several indazole-3-carboxamide-based synthetic cannabinoids, which are potent agonists of the cannabinoid receptors CB1 and CB2.[7]

The general structure involves N-alkylation of the indazole ring followed by amidation of the carboxylate group (after hydrolysis) with an amino acid or a similar fragment.

Examples of Synthetic Cannabinoids and their Receptor Affinities:

| Compound | R¹ Group | R² Group | CB₁ EC₅₀ (nM) | CB₂ EC₅₀ (nM) | Reference(s) |

| AB-FUBINACA | 4-fluorobenzyl | (S)-1-amino-3-methyl-1-oxobutan-2-yl | - | - | [7] |

| AMB-FUBINACA | 4-fluorobenzyl | Methyl (S)-2-amino-3-methylbutanoate | - | - | [5] |

| 5F-EMB-PINACA | 5-fluoropentyl | Ethyl (S)-2-amino-3-methylbutanoate | - | - | [7] |

Experimental Protocol: General Synthesis of Indazole-3-carboxamide Synthetic Cannabinoids

-

N-Alkylation: React this compound with an appropriate alkyl halide (e.g., 4-fluorobenzyl bromide) in the presence of a base (e.g., sodium hydride) in an anhydrous solvent like THF or DMF.[7]

-

Hydrolysis: Hydrolyze the resulting N-alkylated methyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.[7]

-

Amide Coupling: Couple the N-alkylated indazole-3-carboxylic acid with the desired amino acid derivative (e.g., L-valinamide) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) and a base.[7]

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an ideal starting point for the creation of diverse compound libraries. The demonstrated success of its derivatives as potent PAK1 inhibitors and synthetic cannabinoid receptor agonists underscores the value of the indazole-3-carboxylate scaffold in the development of novel therapeutics for a range of diseases. This guide provides a solid foundation of its chemical properties, synthesis, and applications to aid researchers in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-indazole-3-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Methyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of methyl 1H-indazole-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document details the spectroscopic data, experimental protocols, and structural analysis of this molecule.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1] Its structure consists of a fused benzene (B151609) and pyrazole (B372694) ring system, forming the indazole core, with a methyl carboxylate group attached at the 3-position.

IUPAC Name: this compound[2] CAS Number: 43120-28-1[2]

Spectroscopic Data for Structural Confirmation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 13.91 | s | - | 1H | N-H |

| 8.06 | d | 8.2 | 1H | Ar-H |

| 7.65 | d | 8.4 | 1H | Ar-H |

| 7.44 | ddd | 8.3, 6.9, 1.1 | 1H | Ar-H |

| 7.30 | dd | 7.9, 6.9, 0.9 | 1H | Ar-H |

| 3.92 | s | - | 3H | -OCH₃ |

| Solvent: DMSO-d₆, Frequency: 300 MHz |

¹³C NMR (Carbon-13) NMR Data

Due to the limited availability of specific ¹³C NMR data for this compound in the searched literature, the data for the closely related ethyl 1H-indazole-3-carboxylate is presented below for interpretation and comparison. The chemical shifts for the methyl ester would be expected to be very similar, with the primary difference being the signal for the ester alkyl group.

| Chemical Shift (δ) ppm | Assignment (for Ethyl Ester) | Expected Assignment (for Methyl Ester) |

| 162.33 | C=O | C=O |

| 140.93 | C | C |

| 135.20 | C | C |

| 126.64 | CH | CH |

| 122.83 | CH | CH |

| 122.16 | C | C |

| 121.04 | CH | CH |

| 111.09 | CH | CH |

| 60.28 | -OCH₂CH₃ | - |

| 14.27 | -OCH₂CH₃ | - |

| Not Applicable | - | ~52 |

| Solvent: DMSO-d₆, Frequency: 75 MHz[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3290 | Strong, Broad | N-H Stretch |

| 3082 | Medium | Aromatic C-H Stretch |

| 1713 | Strong | C=O Ester Stretch |

| 1618 | Medium | C=C Aromatic Ring Stretch |

| 1479 | Medium | C=C Aromatic Ring Stretch |

| 1230 | Strong | C-O Ester Stretch |

| Sample Preparation: Neat[3] |

Note: The IR data is for the closely related ethyl 1H-indazole-3-carboxylate and is expected to be very similar for the methyl ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

High-Resolution Mass Spectrometry (HRMS) Data

For the closely related ethyl 1H-indazole-3-carboxylate, the high-resolution mass spectrum (ESI) showed a calculated mass for [M+Na]⁺ of 213.0634 and a found mass of 213.0636.[3]

For this compound, the expected exact mass is 176.0586. The molecular ion peak (M⁺) would be observed at m/z 176. Key fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 145, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z 117.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate characterization of this compound.

NMR Spectroscopy Protocol

-

Instrument: 300 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Typical parameters include a 30-degree pulse width, a 2-second relaxation delay, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Reference the chemical shifts to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 1 mg/mL).

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 1-10 µg/mL.

-

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the compound.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak (m/z 177 for [M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

-

Visualizations

Structure of this compound

Caption: 2D Structure of this compound

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis.

Logical Relationship for Structure Elucidation

Caption: Logical flow for structural confirmation.

References

A Technical Guide to the Spectroscopic Data of Methyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 1H-indazole-3-carboxylate, a key building block in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. The data has been compiled from various sources and, where experimental data for the title compound is unavailable, predictions based on closely related analogs, such as ethyl 1H-indazole-3-carboxylate, are provided and clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| ~13.9 | br s | - | N-H | DMSO-d₆ |

| 8.15 | d | 8.1 | H-4 | DMSO-d₆ |

| 7.85 | d | 8.5 | H-7 | DMSO-d₆ |

| 7.48 | t | 7.7 | H-6 | DMSO-d₆ |

| 7.33 | t | 7.5 | H-5 | DMSO-d₆ |

| 3.95 | s | - | -OCH₃ | DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound *

| Chemical Shift (δ) ppm | Assignment |

| ~163 | C=O |

| ~141 | C-7a |

| ~135 | C-3 |

| ~127 | C-6 |

| ~123 | C-5 |

| ~122 | C-4 |

| ~121 | C-3a |

| ~111 | C-7 |

| ~52 | -OCH₃ |

*Predicted based on data from ethyl 1H-indazole-3-carboxylate.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1620, ~1480 | Medium | C=C Stretch (Aromatic Ring) |

| ~1240 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 176 | [M]⁺• |

| 145 | [M - OCH₃]⁺ |

| 117 | [M - COOCH₃]⁺ |

| 90 | [C₆H₄N]⁺ |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the esterification of 1H-indazole-3-carboxylic acid.

Materials:

-

1H-indazole-3-carboxylic acid

-

Methanol (B129727) (anhydrous)

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

Procedure:

-

To a stirred solution of 1H-indazole-3-carboxylic acid in anhydrous methanol in a round-bottom flask, slowly add thionyl chloride or a few drops of concentrated sulfuric acid at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The spectrum can be obtained using a neat solid sample on a diamond attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrument: Mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound and the logical relationship between the different spectroscopic techniques for structural elucidation.

Technical Guide: 1H NMR Spectrum of Methyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl 1H-indazole-3-carboxylate. It includes a detailed summary of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the molecule's structure with corresponding proton assignments.

Data Presentation

The 1H NMR spectral data for this compound, acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) on a 300 MHz spectrometer, is summarized below.[1] The table details the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal, the coupling constants (J) in Hertz (Hz), and the integration value, which corresponds to the number of protons responsible for the signal.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 13.91 | Singlet (s) | - | 1H | N-H |

| 8.06 | Doublet (d) | 8.2 Hz | 1H | Ar-H |

| 7.65 | Doublet (d) | 8.4 Hz | 1H | Ar-H |

| 7.44 | Doublet of doublets of doublets (ddd) | 8.3, 6.9, 1.1 Hz | 1H | Ar-H |

| 7.30 | Doublet of doublets (dd) | 7.9, 6.9, 0.9 Hz | 1H | Ar-H |

| 3.92 | Singlet (s) | - | 3H | -OCH3 |

Experimental Protocol

The following is a detailed methodology for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a clean, dry vial.[2]

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4] The final sample height in the tube should be approximately 4-5 cm.[3]

2. NMR Data Acquisition:

-

The 1H NMR spectrum is recorded on a 300 MHz (or higher field) NMR spectrometer.[1]

-

The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the DMSO-d6 solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

The 1H NMR spectrum is acquired at room temperature.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts of the peaks are calibrated using the residual solvent signal.

-

The peaks are integrated to determine the relative number of protons for each signal.

-

The multiplicities and coupling constants are measured and reported.

Visualization

The following diagram illustrates the chemical structure of this compound with the proton environments labeled. The corresponding 1H NMR signals are assigned to these protons.

Caption: Structure of this compound with 1H NMR assignments.

References

Technical Guide: 13C NMR Spectroscopy of Methyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) characteristics of Methyl 1H-indazole-3-carboxylate. Due to the limited availability of directly published 13C NMR spectral data for this specific compound, this guide utilizes data from its close structural analog, ethyl 1H-indazole-3-carboxylate, to provide a reliable predictive framework. The experimental protocols and synthetic workflows are based on established literature for indazole derivatives.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR chemical shifts for the analogous compound, ethyl 1H-indazole-3-carboxylate, are presented below. The data was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) on a 75 MHz spectrometer.[1] The chemical shifts for this compound are expected to be nearly identical for the indazole ring system. The primary difference will be the signals corresponding to the ester's alkyl group.

| Carbon Atom | Predicted Chemical Shift (δ) for this compound (ppm) | Chemical Shift (δ) for Ethyl 1H-indazole-3-carboxylate (ppm)[1] | Description |

| C=O | ~162.3 | 162.33 | Carboxylate Carbonyl |

| C3 | ~135.2 | 135.20 | Indazole Ring |

| C3a | ~140.9 | 140.93 | Indazole Ring (Bridgehead) |

| C4 | ~122.8 | 122.83 | Indazole Ring |

| C5 | ~122.2 | 122.16 | Indazole Ring |

| C6 | ~126.6 | 126.64 | Indazole Ring |

| C7 | ~121.0 | 121.04 | Indazole Ring |

| C7a | ~111.1 | 111.09 | Indazole Ring (Bridgehead) |

| O-CH3 | ~52.0 | - | Methyl Ester Carbon |

| - | - | 60.28 | Ethyl Ester (O-CH2) |

| - | - | 14.27 | Ethyl Ester (CH3) |

Note: The chemical shift for the methyl ester carbon (O-CH3) is an estimate based on typical values for similar functional groups.

Experimental Protocols

The following section details a generalized but comprehensive protocol for the acquisition of a 13C NMR spectrum for this compound, based on standard laboratory practices for related compounds.[1][2][3]

1. Sample Preparation

-

Compound: Approximately 15-25 mg of high-purity this compound.

-

Solvent: 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for indazole derivatives as it can solubilize the compound well and allows for the observation of the exchangeable N-H proton in ¹H NMR.

-

Procedure: The compound is dissolved in the deuterated solvent within a standard 5 mm NMR tube. The solution should be sonicated briefly if necessary to ensure complete dissolution.

2. NMR Spectrometer and Parameters

-

Instrument: A multinuclear NMR spectrometer operating at a proton frequency of 300 MHz or higher (e.g., Bruker, JEOL). The corresponding 13C frequency would be 75 MHz.

-

Technique: A standard proton-decoupled 13C NMR experiment is performed to obtain a spectrum where each unique carbon atom appears as a singlet.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: ~1.0-2.0 seconds.

-

Relaxation Delay (d1): 2.0 seconds.

-

Number of Scans: 1024 to 4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K (25 °C).

-

3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of ~1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: The transformed spectrum is manually phased and a baseline correction is applied.

-

Referencing: The chemical shifts (δ) are referenced to the residual solvent signal of DMSO-d6, which appears as a multiplet centered at 39.5 ppm.[1][4]

Mandatory Visualization

The following diagram illustrates a common synthetic pathway for producing this compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of methyl 1H-indazole-3-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding the vibrational properties of this molecule is crucial for its identification, purity assessment, and the study of its molecular interactions. This document outlines the expected IR absorption frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Data Presentation: Predicted Infrared Absorption Data

While a specific, publicly available, and fully assigned experimental spectrum for this compound is not readily accessible, a comprehensive understanding of its vibrational characteristics can be derived from the well-established infrared absorption regions of its constituent functional groups. The following table summarizes the predicted IR absorption bands based on the analysis of the indazole ring system, the methyl ester group, and the aromatic functionalities.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3300 - 3500 | Medium | In the solid state, this band is often broadened due to intermolecular hydrogen bonding. In dilute solutions, a sharper peak is expected. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H vibrations in the benzene (B151609) ring of the indazole moiety.[1][2][3][4] |

| Aliphatic C-H Stretch (Methyl group) | 2850 - 3000 | Medium | Arises from the symmetric and asymmetric stretching of the C-H bonds in the methyl ester group.[5] |

| C=O Stretch (Ester) | 1715 - 1730 | Strong | This is one of the most intense and characteristic bands in the spectrum. Conjugation with the indazole ring system is expected to shift this absorption to a slightly lower wavenumber compared to a saturated ester.[2][6] |

| C=N Stretch (Indazole ring) | 1610 - 1640 | Medium | Characteristic of the carbon-nitrogen double bond within the pyrazole (B372694) part of the indazole ring. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | A series of bands is expected in this region due to the vibrations of the carbon-carbon bonds within the aromatic ring.[1][2][3][4] |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | Esters typically show two C-O stretching bands: one for the C-O bond adjacent to the carbonyl and one for the O-CH₃ bond. These are often strong and easily identifiable.[6][7] |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong | The pattern of these strong absorptions can sometimes provide information about the substitution pattern on the aromatic ring.[1][2][3] |

Experimental Protocols

The following protocol describes a standard method for obtaining the Attenuated Total Reflectance (ATR) FT-IR spectrum of a solid sample like this compound. This technique is favored for its minimal sample preparation and ease of use.[8][9]

Objective: To acquire a high-quality infrared spectrum of solid this compound.

Apparatus and Materials:

-

Fourier Transform Infrared (FT-IR) Spectrometer (e.g., a Bio-Rad FTS series or equivalent)

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

Spatula

-

This compound sample (solid)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Install the ATR accessory in the spectrometer's sample compartment.

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

The background spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula. Only a few milligrams of the sample are needed.

-

Lower the press arm of the ATR accessory to apply consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a strong signal.

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample. The collection parameters (e.g., number of scans, resolution) should be the same as those used for the background spectrum to ensure proper subtraction. A typical resolution is 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary data processing, such as baseline correction or smoothing.

-

Identify the wavenumbers of the major absorption bands and compare them to the expected frequencies for the functional groups present in this compound.

-

-

Cleaning:

-

After the measurement is complete, raise the press arm and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prepare it for the next measurement.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the IR spectroscopy analysis of this compound, from initial sample handling to final data interpretation.

Caption: Workflow for ATR-FTIR Analysis.

References

- 1. This compound | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 5. This compound | 43120-28-1 | FM131984 [biosynth.com]

- 6. caymanchem.com [caymanchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. researchgate.net [researchgate.net]

Mass Spectrometry of Methyl 1H-Indazole-3-Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric profile of methyl 1H-indazole-3-carboxylate, a key heterocyclic compound relevant in medicinal chemistry and drug development. Due to the limited availability of public domain experimental mass spectra for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures, such as 1H-indazole and methyl benzoate. This document offers detailed experimental protocols for sample analysis, a proposed fragmentation pathway, and a summary of key spectral data. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and related derivatives in a research and development setting.

Introduction

This compound (C₉H₈N₂O₂) is a heterocyclic compound featuring an indazole core with a methyl ester substituent at the 3-position.[1] The indazole ring system is a prominent scaffold in numerous pharmacologically active molecules. A thorough understanding of the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex matrices, for reaction monitoring during synthesis, and for metabolite identification studies.

This guide will focus on the predicted behavior of this compound under electron ionization (EI) mass spectrometry, a common technique for the analysis of small, volatile organic molecules.

Predicted Mass Spectrum Data

The mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the molecule. The molecular weight of this compound is 176.17 g/mol .[1] The following table summarizes the predicted key ions in the EI mass spectrum.

| m/z (Predicted) | Proposed Ion Structure | Formula | Notes |

| 176 | [M]•+ | [C₉H₈N₂O₂]•+ | Molecular Ion |

| 145 | [M - OCH₃]•+ | [C₈H₅N₂O]•+ | Loss of a methoxy (B1213986) radical from the ester. This is a common fragmentation pathway for methyl esters. |

| 117 | [M - COOCH₃]•+ | [C₇H₅N₂]•+ | Loss of the entire methoxycarbonyl radical. |

| 90 | [C₆H₄N]•+ | [C₆H₄N]•+ | Subsequent loss of HCN from the m/z 117 fragment, a characteristic fragmentation of the indazole ring. |

Proposed Fragmentation Pathway

Under electron ionization, this compound is expected to undergo a series of predictable fragmentation steps. The initial event is the removal of an electron to form the molecular ion (m/z 176). The primary fragmentation pathways are anticipated to involve the ester group and the indazole ring system.

A key fragmentation is the loss of the methoxy radical (•OCH₃) to yield a stable acylium ion at m/z 145. Alternatively, the entire methoxycarbonyl radical (•COOCH₃) can be lost, resulting in an ion at m/z 117, which corresponds to the indazole cation. This indazole cation can further fragment by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocyclic aromatic compounds, to produce an ion at m/z 90.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

4.1 Sample Preparation

-

Solubilization: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol, acetonitrile, or ethyl acetate (B1210297) to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter prior to injection.

4.2 Instrumentation and Data Acquisition

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., a quadrupole or ion trap analyzer).

-

GC Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Hypothetical Signaling Pathway Involvement

Indazole derivatives are known to interact with various biological targets, including G protein-coupled receptors (GPCRs). While the specific biological targets of this compound are not extensively documented, it can be hypothesized to act as a ligand for a GPCR, initiating a downstream signaling cascade. The diagram below illustrates a generic GPCR signaling pathway that could be modulated by an indazole-based ligand.[2][3][4]

Upon binding of a ligand, such as an indazole derivative, the GPCR undergoes a conformational change, leading to the activation of an associated G protein.[2][3] The activated G protein then modulates the activity of an effector enzyme, such as adenylyl cyclase, which in turn alters the concentration of intracellular second messengers like cyclic AMP (cAMP).[2] This cascade ultimately leads to a cellular response.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. By combining established fragmentation principles with data from structurally related compounds, a reliable, predicted mass spectral profile has been established. The detailed experimental protocol offers a practical starting point for researchers. This guide serves as a critical resource for the analysis and characterization of this important chemical entity in the field of drug discovery and development.

References

physical properties of methyl 1H-indazole-3-carboxylate

An In-depth Technical Guide on the Physical and Spectroscopic Properties of Methyl 1H-indazole-3-carboxylate

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, a key intermediate in pharmaceutical research and organic synthesis.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant workflows to support research and development activities.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound belonging to the indazole family.[2] It is recognized for its role as a versatile building block in the synthesis of various biologically active molecules, including potential anti-cancer, anti-inflammatory, and antidepressant drugs.[1][2] The compound is typically a white to off-white or pale yellow solid.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1][3][5] |

| Molecular Weight | 176.17 g/mol | [1][4][5] |

| CAS Number | 43120-28-1 | [1][5][6] |

| Appearance | White solid | [3] |

| Melting Point | 162-163 °C | [1][3][6][7] |

| Boiling Point | 345.2 ± 15.0 °C (Predicted) | [1][3][6] |

| Density | 1.324 g/cm³ | [1][3][6][7] |

| pKa | 11.93 ± 0.40 (Predicted) | [3][6] |

| Flash Point | 162.6 °C | [1][6][7] |

| Vapor Pressure | 6.24 x 10⁻⁵ mmHg at 25°C | [1][6] |

| Refractive Index | 1.648 | [1][6][7] |

Table 2: Solubility Profile

| Solvent | Solubility | Source |

| Water | Insoluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetonitrile (B52724) | Soluble | [1] |

| Chloroform | Slightly Soluble | [3][6] |

| Methanol (B129727) | Slightly Soluble | [3][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.[8] Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]

Table 3: ¹H NMR Spectroscopic Data

-

Spectrometer: 300 MHz

-

Solvent: d₆-DMSO

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Source |

| 13.91 | s (singlet) | - | 1H | N-H (indazole) | [3] |

| 8.06 | d (doublet) | 8.2 | 1H | Ar-H | [3] |

| 7.65 | d (doublet) | 8.4 | 1H | Ar-H | [3] |

| 7.44 | ddd (doublet of doublet of doublets) | 8.3, 6.9, 1.1 | 1H | Ar-H | [3] |

| 7.30 | dd (doublet of doublets) | 7.9, 6.9 | 1H | Ar-H | [3] |

| 3.92 | s (singlet) | - | 3H | O-CH₃ (ester) | [3] |

Table 4: Mass Spectrometry Data

| Parameter | Value | Source |

| Exact Mass | 176.058577502 Da | [5][7] |

| Monoisotopic Mass | 176.058577502 Da | [5][7] |

Experimental Protocols

Synthesis of this compound

The following protocol is a common method for the esterification of indazole-3-carboxylic acid.[3]

Materials:

-

Indazole-3-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [3]

-

Dissolve indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) in a suitable flask and cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (15 mL) dropwise to the cooled solution.

-

After the addition is complete, heat the reaction mixture to reflux temperature and maintain for 1.5 hours.

-

Monitor the reaction to completion (e.g., by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Neutralize the crude product by adding saturated sodium bicarbonate solution (50 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield this compound as a white solid. (Reported yield: 5.1 g, 94%).

Analytical Characterization Protocols

A combination of orthogonal analytical methods is essential to confirm the identity and purity of the synthesized compound.[9]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure.

-

Protocol: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[3][10] Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆.[3][10] Report chemical shifts in parts per million (ppm) relative to the residual solvent signal.[10][11]

2. Infrared (IR) Spectroscopy:

-

Objective: To identify characteristic functional groups.

-

Protocol: Obtain the IR spectrum using an FTIR spectrometer.[10] The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[10] Report spectral data in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and elemental composition.

-

Protocol: Obtain high-resolution mass spectra on a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[9][10] This technique provides the exact mass-to-charge ratio (m/z).[9]

4. High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the compound.

-

Protocol: Utilize HPLC or UPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water). Detection is typically performed using a UV detector. The method provides the retention time and allows for the quantification of impurities.[9]

References

- 1. chembk.com [chembk.com]

- 2. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. 1H-indazole-3-carboxylic acid methyl ester CAS#: 43120-28-1 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Solubility of Methyl 1H-indazole-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 1H-indazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, detailed experimental protocols for its determination, and logical workflows for its synthesis and analysis. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis, enabling them to effectively utilize this compound in their work.

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds developed for therapeutic areas such as oncology and anti-inflammatory applications. Understanding the solubility of this intermediate in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. This guide consolidates the available solubility information and provides standardized methodologies for its experimental determination.

Solubility Profile of this compound

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available chemical literature.

| Solvent | Chemical Class | Qualitative Solubility |

| Acetonitrile | Nitrile | Soluble |

| Dichloromethane | Halogenated Hydrocarbon | Soluble |

| Ethanol | Alcohol | Soluble |

| Diethyl Ether | Ether | Soluble |

| Acetone | Ketone | Soluble |

| Chloroform | Halogenated Hydrocarbon | Soluble / Slightly Soluble |

| Methanol | Alcohol | Slightly Soluble |

| Water | Aqueous | Insoluble |

This data is compiled from various chemical supplier databases and qualitative statements in synthetic protocols. The term "Soluble" indicates that the compound is likely to dissolve to a practical extent for synthetic reactions, while "Slightly Soluble" suggests limited solubility. "Insoluble" indicates negligible dissolution.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are provided.

Protocol for Determination of Qualitative Solubility

This method allows for a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipette or micropipette

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration.

-

If the solid has not completely dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex again for 60 seconds.

-

Observe the solution again. If the solid is now dissolved, it can be classified as "sparingly soluble." If a significant portion of the solid remains, it is deemed "slightly soluble" or "insoluble."

-

Repeat this process for each solvent to be tested.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a method to obtain quantitative solubility data.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Drying oven or vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Maintain a constant temperature throughout.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution transferred.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight is achieved.

-

Weigh the vial containing the dried solid.

-

Calculate the solubility by subtracting the initial weight of the empty vial from the final weight to determine the mass of the dissolved solid. Express the solubility in desired units (e.g., mg/mL or g/100 mL).

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to working with this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Synthesis Workflow for this compound

A common synthetic route involves the esterification of indazole-3-carboxylic acid.

Caption: A typical synthesis workflow for the target compound.

Conclusion

This compound is a vital intermediate in medicinal chemistry and organic synthesis. While quantitative solubility data remains elusive in readily accessible literature, this guide provides a consolidated view of its qualitative solubility in common organic solvents. The detailed experimental protocols offered herein will empower researchers to determine precise solubility values tailored to their specific laboratory conditions and needs. The provided workflows for solubility determination and chemical synthesis serve as clear visual aids for planning and executing experimental procedures involving this compound. Further research to quantify the solubility of this compound across a range of temperatures and in various solvent systems would be a valuable contribution to the field.

The Biological Landscape of Methyl 1H-Indazole-3-Carboxylate: A Technical Guide to a Privileged Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-3-carboxylate stands as a pivotal molecule in medicinal chemistry, primarily recognized not for its own direct biological effects, but as a crucial synthetic intermediate for a diverse array of pharmacologically active compounds.[1][2][3][4] The indazole ring system is considered a "privileged scaffold," forming the core of numerous agents with activities spanning oncology, inflammation, and neurology.[5][6] This technical guide delves into the biological significance of the this compound core, with a primary focus on the well-documented activities of its derivatives, particularly the 1H-indazole-3-carboxamides. We will explore key therapeutic targets, present quantitative biological data, detail relevant experimental protocols, and visualize the associated cellular pathways and workflows.

Core Biological Activities and Therapeutic Potential

While direct biological data for this compound is limited, its derivatives have been extensively studied, revealing a broad spectrum of activities. The primary areas of investigation include kinase inhibition for cancer therapy and modulation of cannabinoid receptors.

Anticancer Activity and Kinase Inhibition

The 1H-indazole-3-carboxamide scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

p21-Activated Kinase 1 (PAK1) Inhibition: One of the most significant targets for indazole-3-carboxamide derivatives is p21-activated kinase 1 (PAK1).[5] Aberrant PAK1 activity is linked to tumor progression, making it a compelling target for anticancer therapies.[8] Derivatives of the 1H-indazole-3-carboxamide scaffold have demonstrated potent and selective inhibition of PAK1.[1][8]

Other Kinase Targets: Beyond PAK1, various indazole derivatives have shown inhibitory activity against a range of other kinases, including Glycogen Synthase Kinase 3β (GSK-3β), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), Epidermal Growth Factor Receptor (EGFR), and Extracellular signal-regulated kinases 1/2 (ERK1/2).[1][7][9]

Cannabinoid Receptor Modulation

This compound is structurally related to synthetic cannabinoids and its derivatives are known to be potent modulators of the cannabinoid receptors CB1 and CB2.[10] These G-protein coupled receptors are involved in a multitude of physiological processes, and their modulation has therapeutic potential in pain, inflammation, and neurological disorders.[3]

Quantitative Biological Data

The following tables summarize the quantitative biological data for various derivatives of the 1H-indazole-3-carboxylate scaffold, highlighting their potency against different biological targets.

Table 1: Anticancer Activity of 1H-Indazole-3-Carboxamide and Related Derivatives

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| SN-1.1 | MCF-7 | Breast | 2.34 ± 0.036 | [11] |

| SN-2.1 | MCF-7 | Breast | 3.21 ± 0.033 | [11] |

| SN-3.2 | MCF-7 | Breast | 4.93 ± 0.038 | [11] |

| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [12] |

| Compound 5k | Hep-G2 | Hepatoma | 3.32 | [12] |

| Compound 2f | 4T1 | Breast | 0.23 - 1.15 | [13] |

Table 2: Kinase Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| 30l | PAK1 | 9.8 | [8] |

| Compound 129 | PDK1 | 80 | [9] |

| Compound 130 | PDK1 | 90 | [9] |

| Compound 99 | FGFR1 | 2.9 | [9] |

| Compound 109 | EGFR T790M | 5.3 | [9] |

| Compound 109 | EGFR | 8.3 | [9] |

| Compound 119 | ERK1 | 20 | [9] |

| Compound 119 | ERK2 | 7 | [9] |

Table 3: Cannabinoid Receptor Activity of Indazole Derivatives

| Compound ID | Receptor | Assay Type | Value | Unit | Reference |

| Compound 32 | hCB1 | EC50 | 112 | nM | |

| Compound 32 | hCB1 | Ki | 1340 | nM | |

| Compound 32 | hCB2 | Ki | 1750 | nM | |

| Compound 40 | hCB1 | EC50 | 221 | nM | |

| Compound 40 | hCB1 | Ki | 1120 | nM | |

| Compound 40 | hCB2 | Ki | 1630 | nM |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

// Upstream Activators RTK [label="Receptor Tyrosine\nKinases (RTKs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="GPCRs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2/Nck"]; Ras [label="Ras"]; RhoGTPases [label="Rac1 / Cdc42", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K"];

// Core Kinase PAK1 [label="PAK1", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12];

// Downstream Effectors & Cellular Processes MEK_ERK [label="MEK / ERK\nPathway"]; AKT [label="AKT Pathway"]; Cytoskeleton [label="Cytoskeletal\nDynamics"]; Cell_Motility [label="Cell Motility\n& Invasion", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression"];

// Connections RTK -> Grb2; GPCR -> RhoGTPases; Grb2 -> Ras -> PAK1; RTK -> PI3K -> PAK1; RhoGTPases -> PAK1;

PAK1 -> MEK_ERK -> Gene_Expression; PAK1 -> AKT -> Cell_Survival; PAK1 -> Cytoskeleton -> Cell_Motility; } . Caption: Simplified PAK1 Signaling Pathway.

// Ligand Ligand [label="Indazole-3-carboxamide\n(Agonist)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Receptor CB1_R [label="CB1/CB2 Receptor", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// G-Protein G_protein [label="Gi/o Protein", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_alpha [label="Gα"]; G_beta_gamma [label="Gβγ"];

// Effector AC [label="Adenylyl Cyclase"]; MAPK [label="MAPK Pathway"];

// Second Messenger and Cellular Response cAMP [label="↓ cAMP"]; Cell_Response [label="Cellular Response\n(e.g., altered neurotransmission)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Ligand -> CB1_R; CB1_R -> G_protein; G_protein -> G_alpha; G_protein -> G_beta_gamma; G_alpha -> AC [arrowhead=tee]; AC -> cAMP; G_beta_gamma -> MAPK; cAMP -> Cell_Response; MAPK -> Cell_Response; } . Caption: Cannabinoid Receptor (GPCR) Signaling.

Experimental Workflows

// Steps Seed [label="1. Seed cells in\n96-well plate", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adhere [label="2. Incubate overnight\nto allow adherence"]; Treat [label="3. Treat with serial dilutions\nof Indazole Derivative"]; Incubate_Treat [label="4. Incubate for 48-72h"]; Add_MTT [label="5. Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_MTT [label="6. Incubate for 2-4h\n(Formazan formation)"]; Solubilize [label="7. Add Solubilization\nSolution (e.g., DMSO)"]; Read [label="8. Read Absorbance\nat 570nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="9. Calculate % Viability\nand IC50", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Seed -> Adhere -> Treat -> Incubate_Treat -> Add_MTT -> Incubate_MTT -> Solubilize -> Read -> Analyze; } . Caption: Cell Viability (MTT) Assay Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for the synthesis of the core compound and a key derivative, as well as a common biological assay.

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of 1H-indazole-3-carboxylic acid.

-

Materials: 1H-indazole-3-carboxylic acid, Methanol (B129727) (MeOH), Thionyl chloride (SOCl2) or a strong acid catalyst (e.g., H2SO4), Saturated sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

Suspend or dissolve 1H-indazole-3-carboxylic acid in methanol at 0 °C.

-

Slowly add thionyl chloride dropwise to the mixture.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 1.5 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl2.

-

Neutralize the crude product with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography.

-

Synthesis of 1H-Indazole-3-carboxamide Derivatives (General Amide Coupling)

-

Materials: 1H-indazole-3-carboxylic acid, desired amine, a coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA, TEA), and an anhydrous aprotic solvent (e.g., DMF).[10][14]

-

Procedure:

-

Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add the coupling agent(s) (e.g., HATU, 1.2 equivalents or HOBT/EDC, 1.2 equivalents each) and the base (e.g., DIPEA, 3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1-1.2 equivalents) to the reaction mixture.

-

Stir at room temperature for 4-18 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product or quench the reaction.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

-